![molecular formula C17H16F3NO3S2 B14080008 1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide](/img/structure/B14080008.png)
1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide is a complex organic compound characterized by the presence of trifluoromethyl, methoxyphenyl, and methanesulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indene Derivative: The indene core is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide under specific conditions.
Formation of the Methanesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can modify the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound is used in biological research to study its effects on various cellular processes and pathways.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and affecting various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- 1,1,1-Trifluoro-N-((1S,2S)-2-(phenylselanyl)-2,3-dihydro-1H-inden-1-yl)methanesulfonamide
Uniqueness
1,1,1-Trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide is unique due to the combination of its trifluoromethyl, methoxyphenyl, and methanesulfonamide groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H16F3NO3S2 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide |
InChI |
InChI=1S/C17H16F3NO3S2/c1-24-13-8-4-5-9-14(13)25-15-10-11-6-2-3-7-12(11)16(15)21-26(22,23)17(18,19)20/h2-9,15-16,21H,10H2,1H3/t15-,16-/m0/s1 |
Clave InChI |
FMIKHILYQKDWJS-HOTGVXAUSA-N |
SMILES isomérico |
COC1=CC=CC=C1S[C@H]2CC3=CC=CC=C3[C@@H]2NS(=O)(=O)C(F)(F)F |
SMILES canónico |
COC1=CC=CC=C1SC2CC3=CC=CC=C3C2NS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14079929.png)
![7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079937.png)
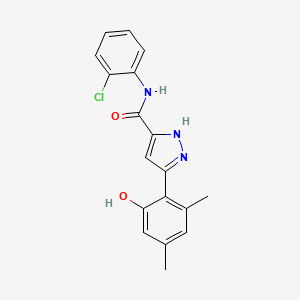
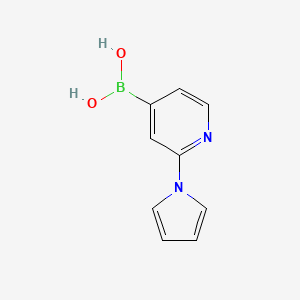
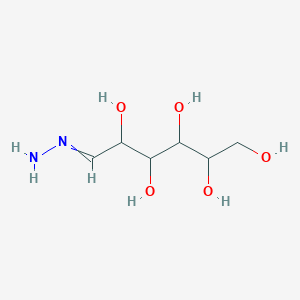
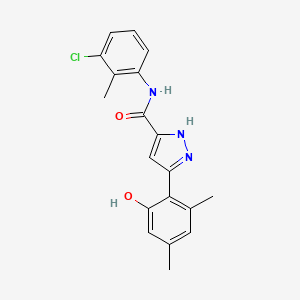
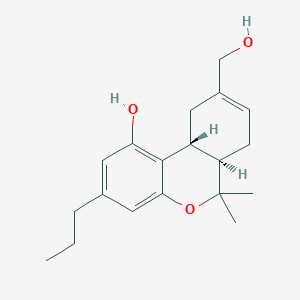

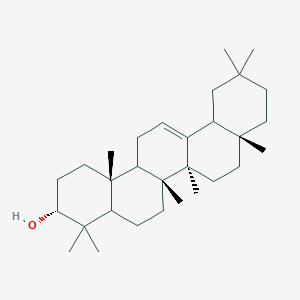
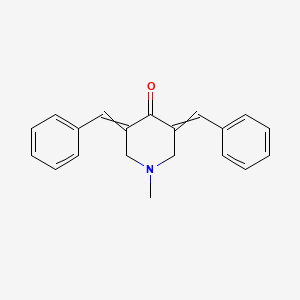

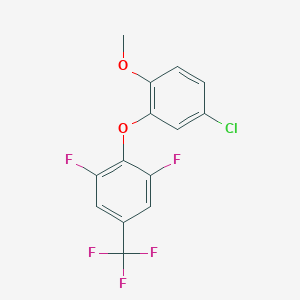
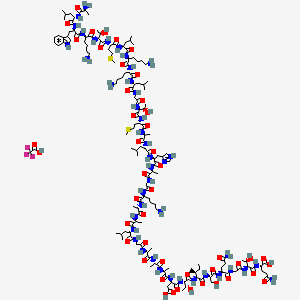
![(NZ)-N-[(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine](/img/structure/B14079997.png)
